Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]-
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Overview
Description
Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]- is a chemical compound with the molecular formula C₆H₇F₆OP. This compound is notable for its inclusion of both phosphine and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]- involves several steps. One common method includes the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propionyl fluoride with dimethylphosphine under controlled conditions . Industrial production methods often involve the use of specialized equipment to handle the highly reactive intermediates and ensure the purity of the final product .
Chemical Reactions Analysis
Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by catalysts
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium complexes. Major products formed from these reactions include phosphine oxides and substituted phosphine derivatives .
Scientific Research Applications
Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]- has several applications in scientific research:
Biology: This compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability
Mechanism of Action
The mechanism by which phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]- exerts its effects involves its interaction with molecular targets through its phosphine and trifluoromethyl groups. These groups can participate in various chemical reactions, including nucleophilic substitution and radical formation, which are crucial for its reactivity and applications .
Comparison with Similar Compounds
Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]- can be compared with other similar compounds such as:
Trifluoromethylphosphine: Similar in having trifluoromethyl groups but differs in the overall structure and reactivity.
Dimethylphosphine oxide: Shares the dimethylphosphine moiety but lacks the trifluoromethyl groups, leading to different chemical properties.
Bistrifluoromethylketene: Contains trifluoromethyl groups but differs significantly in its chemical behavior and applications
This compound’s uniqueness lies in its combination of phosphine and trifluoromethyl groups, which confer distinct reactivity and versatility in various chemical processes .
Properties
CAS No. |
20336-17-8 |
---|---|
Molecular Formula |
C6H7F6OP |
Molecular Weight |
240.08 g/mol |
IUPAC Name |
1-dimethylphosphanyl-3,3,3-trifluoro-2-(trifluoromethyl)propan-1-one |
InChI |
InChI=1S/C6H7F6OP/c1-14(2)4(13)3(5(7,8)9)6(10,11)12/h3H,1-2H3 |
InChI Key |
XSVGWJVNPPRRRD-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)C(=O)C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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